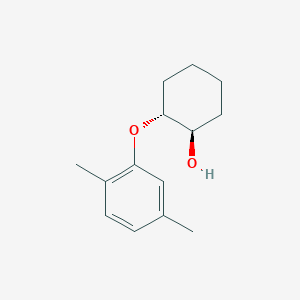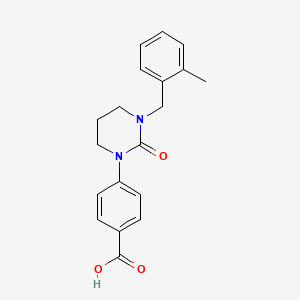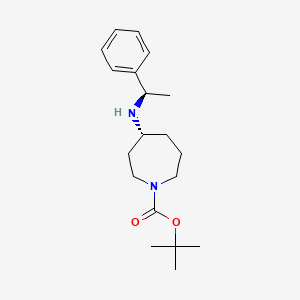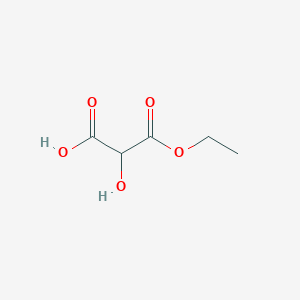
3-Ethoxy-2-hydroxy-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-hydroxy-3-oxopropanoic acid is an organic compound with the molecular formula C5H8O4. It is known for its role as an endogenous metabolite and its ability to promote plant growth . This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a keto group attached to a propanoic acid backbone.
Métodos De Preparación
The synthesis of 3-Ethoxy-2-hydroxy-3-oxopropanoic acid can be achieved through various methods. One common synthetic route involves the condensation of ethyl acetate and ethyl formate, followed by acetalization with hydrochloric acid in absolute ethanol. The resulting product is then hydrolyzed with dilute sulfuric acid and neutralized to obtain this compound . Industrial production methods may involve similar steps but are optimized for large-scale production.
Análisis De Reacciones Químicas
3-Ethoxy-2-hydroxy-3-oxopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding different derivatives.
Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-hydroxy-3-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role as an endogenous metabolite and its effects on plant growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-hydroxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it plays a role in various metabolic processes. Its ability to promote plant growth is attributed to its interaction with plant hormones and signaling pathways .
Comparación Con Compuestos Similares
3-Ethoxy-2-hydroxy-3-oxopropanoic acid can be compared with other similar compounds, such as:
3-Ethoxy-3-oxopropanoic acid: This compound has a similar structure but lacks the hydroxy group.
Ethyl hydrogen malonate:
4-Ethoxy-3-methoxyphenylacetic acid: This compound has an ethoxy group and a methoxy group attached to a phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C5H8O5 |
|---|---|
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
3-ethoxy-2-hydroxy-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8O5/c1-2-10-5(9)3(6)4(7)8/h3,6H,2H2,1H3,(H,7,8) |
Clave InChI |
LMUIEOMKPDYKEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
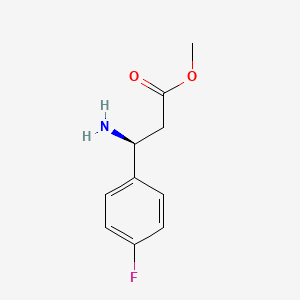
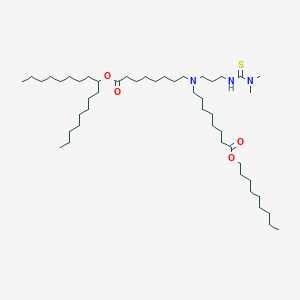
![1-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366304.png)
![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366309.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366317.png)
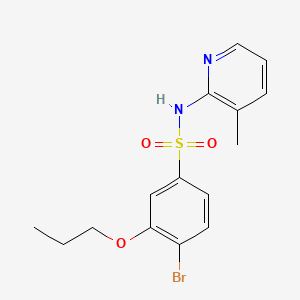
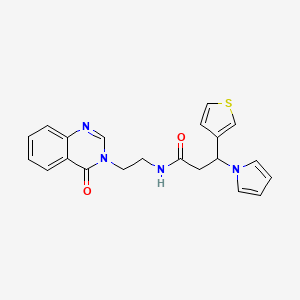

![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)
![4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B13366350.png)
